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Pifithrin

Cat. No.: B1216626
M. Wt: 286.4 g/mol
InChI Key: OLTZHXYLLRJLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Initial Identification of Pifithrin Compounds

The first this compound compound, now known as this compound-alpha (PFT-α), was identified in 1999 by Komarov and colleagues. selleckchem.comapexbt.com They conducted a screen for chemical compounds that could block p53-dependent transcriptional activation in a cellular assay. apexbt.comaacrjournals.org This initial study identified PFT-α, with the chemical name 2-(2-imino-4,5,6,7-tetrahydrobenzothiazol-3-yl)-1-(4-methylphenyl)ethanone, as an inhibitor of p53. aacrjournals.orgwikipedia.org The research demonstrated that PFT-α could reversibly block p53-dependent gene transactivation. selleckchem.comnih.gov

Subsequent investigations revealed that PFT-α is unstable in tissue culture medium and can be rapidly converted into a condensation product, this compound-β (PFT-β). aacrjournals.orgncl.ac.uk This discovery added a layer of complexity to the understanding of PFT-α's activity, as some observed effects could potentially be attributed to its more stable derivative, PFT-β. nih.gov Further research has focused on creating more stable analogs, such as Cyclic this compound-Alpha, which is also referred to as this compound-β. stemcell.comstemcell.com

Distinction and Divergent Research Foci: this compound-Alpha (PFT-α) vs. This compound-Mu (PFT-μ)

While initially grouped under the "this compound" umbrella, PFT-α and PFT-μ are distinct molecules with different chemical structures and, more importantly, different mechanisms of action, which has led to divergent paths in their research applications. nih.gov

This compound-alpha (PFT-α) primarily functions by inhibiting the transcriptional activity of p53. selleckchem.comnih.gov It prevents the p53-dependent activation of target genes that are involved in apoptosis and cell cycle arrest, such as p21/waf1, mdm2, and cyclin G. selleckchem.comnih.gov The precise mechanism was initially thought to involve the nuclear transport of p53, but later studies suggested it acts after p53 has moved into the nucleus. selleckchem.comnih.gov A significant finding that distinguishes PFT-α is its activity as a potent agonist of the aryl hydrocarbon receptor (AhR), although its p53-inhibitory effects appear to be independent of this AhR activation. nih.govnih.gov This dual activity has made PFT-α a valuable pharmacological tool for identifying genes under the control of p53 and for studying the interplay between p53 and AhR signaling pathways. nih.govnih.gov

This compound-mu (PFT-μ) , also known as 2-phenylethynesulfonamide, operates through a different mechanism that does not affect the transcriptional functions of p53. nih.govrndsystems.comsigmaaldrich.com Instead, PFT-μ directly targets the mitochondrial pathway of p53-mediated apoptosis. nih.govsigmaaldrich.com It inhibits the physical interaction of p53 with anti-apoptotic proteins like Bcl-2 and Bcl-xL on the mitochondrial surface. nih.govrndsystems.comstemcell.com By preventing p53 from binding to these proteins, PFT-μ blocks the subsequent steps that lead to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation. nih.gov Because it selectively targets the mitochondrial, non-transcriptional functions of p53, PFT-μ is considered a more specific tool for studying this particular branch of p53 signaling. nih.govsigmaaldrich.com Research has also shown that PFT-μ can selectively inhibit the activity of heat shock protein 70 (HSP70). rndsystems.comselleckchem.com

The distinct mechanisms of these two compounds have led to different research focuses. PFT-α and its analogs are often used in studies where the goal is to understand the consequences of blocking p53-dependent gene expression. In contrast, PFT-μ is employed in research aiming to dissect the non-transcriptional, mitochondrial roles of p53, such as in the context of traumatic brain injury or in combination with other therapies where sparing p53's transcriptional activity is desirable. nih.gov

Detailed Research Findings

The following tables summarize key research findings for this compound-α and this compound-μ based on various in vitro and in vivo studies.

Table 1: Research Findings for this compound-Alpha (PFT-α)

Research Area Model System Key Findings Citations
p53 Inhibition ConA cells, human diploid fibroblasts Inhibits p53-dependent transactivation of responsive genes; blocks p53-mediated growth arrest. selleckchem.comapexbt.com
Apoptosis Cultured hippocampal neurons, C8 cells Protects neurons from death induced by DNA-damaging agents, glutamate (B1630785), and amyloid β-peptide; inhibits apoptosis induced by various chemotherapeutic agents. selleckchem.com
Cell Cycle Human embryonic kidney cells, irradiated cells Blocks p53-mediated induction of p21/Waf-1; induces a G2-arrest post-gamma irradiation. selleckchem.comapexbt.com
Aryl Hydrocarbon Receptor (AhR) Agonism Various cell lines Acts as a potent AhR agonist, inducing the expression of the target gene CYP1A1. This action is independent of its p53 inhibition. nih.gov
Other Signaling Pathways HeLa cells, mouse thymocytes Can suppress heat shock and glucocorticoid receptor signaling. selleckchem.com
In Vivo Efficacy Mice Protects mice from lethal doses of gamma irradiation; reduces ischemic brain injury. selleckchem.com

| Compound Stability | In vitro tissue culture medium | Found to be unstable, rapidly converting to its condensation product, this compound-β. | aacrjournals.orgncl.ac.uk |

Table 2: Research Findings for this compound-Mu (PFT-μ)

Research Area Model System Key Findings Citations
p53 Mitochondrial Pathway Inhibition In vitro binding assays, various cell lines Inhibits p53 binding to mitochondrial proteins Bcl-2 and Bcl-xL; does not affect p53 transactivation functions. nih.govrndsystems.comsigmaaldrich.comstemcell.com
Apoptosis Mouse thymocytes, human embryonic stem cells Inhibits rapid p53-dependent apoptosis in response to gamma radiation; inhibits DNA damage-induced apoptosis. stemcell.comselleckchem.com
HSP70 Inhibition Acute myeloid and lymphoblastic leukemia cell lines Selectively inhibits the activity of inducible heat shock protein 70 (HSP70), leading to reduced cell viability. rndsystems.comselleckchem.com
Cell Signaling HeLa cells, A549 and H460 cells Induces stress granule formation dependent on eIF2α phosphorylation; alters signaling through AMPK and Akt kinases; inhibits activities of AKT and ERK1/2. nih.govmedchemexpress.com
Neuroprotection Rat model of Traumatic Brain Injury (TBI) Mitigated TBI-induced neuronal damage and improved functional outcomes by regulating oxidative stress, neuroinflammation, and autophagy. nih.gov
In Vivo Efficacy Mice Protects mice from lethal hematopoietic syndrome caused by gamma radiation. rndsystems.com

| Somatic Cell Reprogramming | Human somatic cells | Potentially increases the efficiency of reprogramming to induced pluripotent stem cells (iPSCs) by silencing p53. | rndsystems.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2OS B1216626 Pifithrin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-6-8-12(9-7-11)14(19)10-18-13-4-2-3-5-15(13)20-16(18)17/h6-9,17H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTZHXYLLRJLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Pifithrin Action in Experimental Systems

Modulation of p53-Dependent Pathways by Pifithrin-Alpha

This compound-alpha modulates the intricate network of p53-dependent pathways primarily by interfering with its function as a transcription factor. The molecule is understood to act at a stage after the p53 protein has already been translocated into the nucleus, thereby directly influencing the expression of its target genes. nih.gov

PFTα operates by reversibly blocking the transactivation of genes that are responsive to p53. selleckchem.comsigmaaldrich.com This inhibition is not absolute; studies indicate that PFTα's effect is highly dependent on the specific p53 target gene, suggesting a differential or selective mode of inhibition rather than a blanket suppression of all p53 transcriptional activity. nih.gov This selectivity implies a nuanced mechanism of action that is still under investigation.

This compound-alpha has been shown to suppress the expression of several key p53 target genes that are critical mediators of cell cycle arrest and apoptosis.

p21 : The protein p21 (also known as Waf-1 or Cdk-interacting protein 1) is a cyclin-dependent kinase inhibitor that, upon activation by p53, can halt the cell cycle to allow for DNA repair. youtube.com PFTα has been demonstrated to effectively block the p53-mediated induction of p21 in various cell lines, including human embryonic kidney cells and human cells treated with UV radiation. nih.govselleckchem.comnih.gov This action prevents p53-dependent growth arrest in response to DNA damage. selleckchem.comsigmaaldrich.com

MDM2 : The Murine Double Minute 2 (MDM2) protein is itself a transcriptional target of p53 and functions as a primary negative regulator of p53, creating a crucial feedback loop. PFTα has been reported to inhibit the p53-dependent transactivation of the mdm2 gene. nih.govaacrjournals.org In K562/IR cells treated with an MDM2 inhibitor, the addition of PFTα did not change MDM2 expression but did lower the induced p53 expression, indicating a complex interplay. researchgate.net

Puma : The p53 upregulated modulator of apoptosis (Puma) is a pro-apoptotic protein from the Bcl-2 family. wikipedia.org Its expression is directly activated by p53 in response to severe DNA damage. wikipedia.org Experimental findings in rat models of liver ischemia-reperfusion show that PFTα can inhibit p53 to significantly decrease the expression of the Puma protein in the early stages following injury.

The following table summarizes the inhibitory effects of this compound-alpha on the expression of key p53-responsive genes in different experimental contexts.

Target GeneExperimental SystemObserved Effect of this compound-alphaReference(s)
p21/Waf-1 Human Embryonic Kidney CellsBlocks p53-mediated induction selleckchem.com, nih.gov
Human CS-B Cells (UV-treated)Inhibited induction of p21 nih.gov
Human Diploid FibroblastsInhibits p53-dependent growth arrest selleckchem.comsigmaaldrich.com
MDM2 Cells (UV-treated)Inhibited UV-induced protein expression aacrjournals.org
GeneralReversibly inactivates p53-dependent transactivation nih.gov
Puma Rat Liver (Ischemia-Reperfusion)Suppressed expression in the early stage

The activity of the p53 protein is tightly regulated by a variety of post-translational modifications, including phosphorylation and acetylation, which are critical for its stabilization and activation in response to cellular stress. Research indicates that this compound-alpha can attenuate these post-translational modifications of p53. nih.gov Notably, this effect occurs without altering the total cellular level of the p53 protein, suggesting that PFTα does not function by promoting p53 degradation but rather by interfering with the signaling cascade that leads to its activation. nih.gov

A primary consequence of p53 activation following severe cellular damage is the induction of apoptosis, or programmed cell death. This compound-alpha has a significant, though context-dependent, impact on these pathways.

This compound-alpha is widely reported to be a reversible inhibitor of p53-mediated apoptosis. selleckchem.comsigmaaldrich.commedchemexpress.com It can protect cells from death induced by various DNA-damaging agents and chemotherapeutics. selleckchem.com In aged rats subjected to myocardial ischemia/reperfusion, pretreatment with PFTα was found to attenuate p53-mediated myocyte apoptosis by inhibiting its transcriptional function, thereby reducing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov However, a growing body of evidence suggests that PFTα can also protect cells from DNA damage-induced apoptosis through a mechanism that is independent of p53 status. nih.govscispace.com These studies show that PFTα can block the activation of caspases downstream of the mitochondria, even in cells lacking p53. nih.gov

Contrary to its general role as an apoptosis inhibitor, this compound-alpha can, under specific circumstances, enhance or augment apoptosis induced by other agents. For example, some studies have noted that PFTα can enhance the cytotoxicity associated with ionizing radiation. aacrjournals.org A more defined example is seen with the use of a cyclic analog of PFTα in combination with antimicrotubule agents like paclitaxel (B517696). nih.gov In wild-type p53 tumor cells, this combination led to a dramatic increase in apoptosis. nih.gov The proposed mechanism suggests that by inhibiting p53's ability to induce a protective cell cycle arrest (via targets like p21), PFTα forces cells with mitotic spindle damage to enter apoptosis, thereby sensitizing them to the effects of the antimicrotubule drug. nih.gov This highlights a critical, context-dependent role where inhibiting one p53 function can promote a different cellular outcome.

Impact on p53-Mediated Apoptotic Pathways

Elucidation of p53-Independent Mechanisms of this compound-Alpha

While initially identified for its ability to block p53-mediated transactivation, subsequent research has demonstrated that this compound-alpha (PFT-α) exerts significant cellular effects that are independent of p53 status. nih.govresearchgate.net Studies have consistently shown that PFT-α can protect different cell types, including those with deficient or absent p53, from apoptosis induced by DNA-damaging agents. nih.govresearchgate.netresearchgate.net This has led to the exploration of several p53-independent molecular pathways through which PFT-α mediates its effects.

This compound-alpha has been shown to effectively protect a range of cell types from apoptosis initiated by DNA damage, irrespective of their p53 functionality. nih.govresearchgate.net This protective capacity has been observed in various experimental contexts, including in cultured hippocampal neurons and cells treated with chemotherapeutic agents like doxorubicin. selleckchem.comphysiology.org Research indicates that PFT-α's anti-apoptotic effect is not reliant on the presence of a functional p53 protein, pointing to alternative mechanisms of action. nih.govresearchgate.net For instance, PFT-α was found to inhibit cell death in human hepatocellular carcinoma cells even after p53 was knocked down using siRNA. researchmap.jp

The p53-independent protective mechanism of this compound-alpha occurs at a specific point within the intrinsic apoptotic pathway, downstream of mitochondrial events. nih.govresearchgate.net The intrinsic pathway is typically initiated by stimuli like DNA damage, which cause the release of cytochrome c from the mitochondria into the cytoplasm. youtube.com This released cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1), triggering the formation of a large protein complex known as the apoptosome. youtube.com The apoptosome recruits and activates pro-caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death. nih.govyoutube.com

Experimental evidence demonstrates that PFT-α does not prevent the initial mitochondrial activation steps; it does not inhibit the activation of pro-apoptotic proteins Bax or Bak, nor does it prevent the loss of the mitochondrial membrane potential or the subsequent release of cytochrome c. nih.govresearchgate.net Instead, PFT-α specifically blocks the apoptosome-mediated processing and activation of caspase-9 and caspase-3, effectively halting the apoptotic cascade after the mitochondria have been compromised but before the final execution phase. nih.govresearchgate.net

The protein Cyclin D1 has been identified as a potentially crucial factor in the p53-independent anti-apoptotic activity of this compound-alpha. nih.govresearchgate.net In studies using p53-deficient cells, the protective capability of PFT-α against DNA damage-induced caspase activation and apoptosis was significantly diminished when the expression of Cyclin D1 was downregulated using siRNA. nih.govresearchgate.net In contrast, the downregulation of other proteins involved in cell cycle progression, such as the retinoblastoma protein, cyclin D3, and cyclin-dependent kinases 2, 4, and 6, did not abolish the protective effect of PFT-α. nih.gov These findings suggest that Cyclin D1 is specifically involved in the p53-independent mechanism by which PFT-α protects cells from apoptosis downstream of the mitochondria. nih.govresearchgate.net

This compound-alpha has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). nih.gov Research has shown that PFT-α can bind to the AhR, induce the formation of its DNA binding complex, and subsequently activate the transcription of classic AhR target genes, such as CYP1A1. nih.gov The AhR and the Nuclear factor erythroid 2-related factor-2 (Nrf2) pathways are known to engage in crosstalk, and the promoters of certain shared target genes contain binding sites for both transcription factors, requiring co-activation for induction. nih.gov However, studies examining PFT-α's ability to inhibit p53-mediated gene activation and apoptosis have concluded that these specific actions occur through an AhR-independent mechanism. nih.gov While PFT-α does activate the AhR, its primary anti-apoptotic functions appear to be separate from this activity. nih.gov

Beyond its effects on p53 and AhR, this compound-alpha also modulates other key signaling pathways in a p53-independent manner. nih.gov It has been found to suppress both heat shock and glucocorticoid receptor signaling. selleckchem.comnih.gov Specifically, PFT-α reduces the activation of heat shock transcription factor (HSF1) and decreases the activation of the glucocorticoid receptor. selleckchem.comnih.gov This latter effect was shown to rescue mouse thymocytes from dexamethasone-induced apoptotic death. nih.gov These findings initially suggested that PFT-α might target a common upstream factor, such as the hsp90/hsp70-based chaperone machinery. nih.gov However, further investigation concluded that PFT-α does not inhibit the function of this chaperone machinery, indicating that its inhibitory effects on these pathways occur through a different, yet-to-be-fully-elucidated mechanism. nih.gov

Molecular Interventions of this compound-Mu

This compound-mu (PFT-μ) is a structural analogue of PFT-α that also inhibits p53-mediated apoptosis but through a distinct molecular mechanism. nih.govstemcell.com Unlike PFT-α, which primarily targets the transcriptional activity of p53, PFT-μ acts directly at the mitochondria. nih.govrndsystems.com

PFT-μ functions by preventing the physical interaction of the p53 protein with the anti-apoptotic mitochondrial proteins Bcl-2 and Bcl-xL. stemcell.comrndsystems.commedchemexpress.com This inhibition of p53 binding to mitochondria prevents the subsequent release of cytochrome c and the activation of the caspase cascade, thereby blocking apoptosis. nih.gov Crucially, PFT-μ does not affect the p53-dependent transactivation of genes or its function in cell cycle checkpoint control. rndsystems.com

In addition to this primary mechanism, PFT-μ has been identified as a selective inhibitor of the inducible heat shock protein 70 (HSP70). rndsystems.commedchemexpress.com In studies related to traumatic brain injury, treatment with PFT-μ was also found to mitigate the TBI-induced decrease in the messenger RNA (mRNA) levels of PINK-1 and SOD2, proteins involved in mitophagy and oxidative stress responses, respectively. nih.gov

Data Tables

Table 1: Summary of p53-Independent Mechanisms of this compound-Alpha

MechanismKey Molecular Target/EventExperimental ObservationReference(s)
Protection from DNA Damage General Apoptotic PathwayProtects various p53-wildtype and p53-deficient cell types from apoptosis induced by genotoxic agents. nih.gov, researchgate.net, researchgate.net
Apoptotic Cascade Interference Caspase-9 and Caspase-3Blocks apoptosome-mediated activation of caspases downstream of mitochondria without preventing cytochrome c release. nih.gov, researchgate.net
Cell Cycle Protein Involvement Cyclin D1The protective effect is significantly reduced upon siRNA-mediated downregulation of Cyclin D1 expression. nih.gov
Receptor Activation Aryl Hydrocarbon Receptor (AhR)Acts as a potent AhR agonist, inducing target gene expression (e.g., CYP1A1). nih.gov
Signal Pathway Suppression Heat Shock Factor 1 (HSF1), Glucocorticoid ReceptorReduces activation of HSF1 and glucocorticoid receptor signaling pathways independently of p53. selleckchem.com, nih.gov

Table 2: Molecular Interventions of this compound-Mu

Molecular TargetMechanism of ActionConsequenceReference(s)
Mitochondrial p53 Inhibits p53 binding to Bcl-2 and Bcl-xL proteins on the mitochondrial surface.Prevents mitochondrial outer membrane permeabilization and subsequent cytochrome c release. nih.gov, stemcell.com, rndsystems.com
p53 Transcriptional Activity NoneHas no effect on p53-dependent transactivation of target genes or cell cycle checkpoint control. rndsystems.com
Heat Shock Protein 70 (HSP70) Selectively inhibits the activity of inducible HSP70.Contributes to its overall cellular effects, including potential anti-tumor activity. medchemexpress.com, rndsystems.com
Mitophagy/Oxidative Stress PINK-1, SOD2Mitigates traumatic brain injury-induced decreases in PINK-1 and SOD2 mRNA levels. nih.gov

Inhibition of p53-Mitochondrial Binding

A significant, transcription-independent mechanism of the tumor suppressor protein p53 involves its direct translocation to the mitochondria to initiate apoptosis. researchgate.netnih.gov this compound-μ (PFT-μ) has been identified as a small molecule that can impede this process. researchgate.netfrontiersin.org It directly inhibits the binding of p53 to the mitochondria, a critical step in the intrinsic apoptotic pathway. researchgate.netnih.gov This action is distinct from that of this compound-α, which primarily blocks the transcriptional activity of p53. nih.gov Studies have shown that PFT-μ's ability to prevent the accumulation of p53 at the mitochondria can protect cells from certain apoptotic triggers. frontiersin.orgnih.gov For instance, in response to cellular stressors like cisplatin (B142131), PFT-μ was found to prevent the rapid increase in mitochondrial p53 accumulation in dorsal root ganglia. frontiersin.org

The pro-apoptotic function of mitochondrial p53 is executed through its interaction with members of the Bcl-2 family of proteins. nih.gov Specifically, p53 can bind to and inactivate the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are located on the mitochondrial surface. nih.govnih.gov This neutralization of Bcl-2 and Bcl-xL allows the pro-apoptotic proteins Bax and Bak to become active, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov

This compound-μ directly interferes with this critical interaction. Research has demonstrated that PFT-μ reduces the binding affinity of p53 for both Bcl-2 and Bcl-xL. researchgate.netnih.gov By inhibiting this binding, PFT-μ preserves the anti-apoptotic function of Bcl-2 and Bcl-xL, thereby preventing the downstream events of the mitochondrial apoptotic cascade. researchgate.netnih.gov This mechanism has been observed in various experimental models, including studies on radiation-induced apoptosis and cerebral ischemia. researchgate.netnih.gov For example, in a rat model of transient global cerebral ischemia, PFT treatment prevented the direct binding of translocated p53 to Bcl-xL in the mitochondrial fraction. nih.gov

The binding of p53 to anti-apoptotic Bcl-2 family proteins at the mitochondria is a key event that triggers MOMP, leading to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.gov One of the most critical of these factors is cytochrome c. nih.govyoutube.com Once in the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates initiator caspase-9. researchgate.netscilit.com Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, culminating in the dismantling of the cell. researchgate.netnih.gov

This compound-μ, by inhibiting the initial binding of p53 to mitochondria and its interaction with Bcl-2/Bcl-xL, effectively mitigates this entire cascade. researchgate.netnih.gov By stabilizing the mitochondrial membrane, PFT-μ prevents the release of cytochrome c. researchgate.netnih.gov Consequently, the activation of caspase-9 and caspase-3 is suppressed. nih.govnih.gov This has been demonstrated in studies where PFT-μ treatment was associated with reduced cytosolic cytochrome c levels and decreased caspase activation, thereby protecting cells from apoptosis. nih.govnih.govnih.gov For instance, in H460 and IGROV-1 tumor cells treated with paclitaxel, the addition of this compound led to an increased release of cytochrome c and subsequent activation of caspase-3 in a dose-dependent manner, suggesting a complex, context-dependent role. nih.gov However, in models of ischemia, PFT-μ administration inhibited cytosolic cytochrome c release and the subsequent activation of caspase-9. nih.gov

Selective Inhibition of Heat Shock Protein 70 (HSP70) Activity

Beyond its effects on p53, this compound-μ has been identified as a selective inhibitor of the inducible form of Heat Shock Protein 70 (HSP70, also known as Hsp72). nih.govnih.gov HSP70 is a molecular chaperone that plays a crucial role in protein folding, preventing the aggregation of misfolded proteins, and protecting cells from various stressors. nih.gov In many cancer cells, HSP70 is overexpressed and contributes to tumor survival and resistance to therapy. nih.gov

PFT-μ was found to interact specifically with the C-terminal substrate-binding domain of inducible HSP70. nih.gov This interaction disrupts the association of HSP70 with its client proteins, thereby inhibiting its chaperone functions. nih.gov This inhibitory action is considered selective for the inducible HSP70 isoform. nih.gov The inhibition of HSP70 by PFT-μ can sensitize cancer cells to cytotoxic agents and hyperthermia, making it an area of interest for cancer therapy research. nih.gov For example, combining suboptimal doses of PFT-μ with hyperthermia was shown to effectively decrease the viability of human prostate cancer cells, an effect mediated through HSP70 inhibition. nih.gov

Modulation of Autophagy and Proteasome Pathways

This compound-μ has been shown to modulate cellular degradation pathways, including autophagy and the proteasome system. aacrjournals.org Autophagy is a catabolic process where cellular components are engulfed in autophagosomes and delivered to lysosomes for degradation, a process critical for cellular homeostasis and stress response. nih.gov

Induction and Dynamics of Stress Granule Formation

Recent studies have revealed that this compound-μ can induce the formation of bona fide stress granules even in the absence of other external stressors. mdpi.comnih.gov The formation of these SGs is dependent on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). mdpi.comnih.gov The characteristics of these PFT-μ-induced SGs are dynamic, with their size and number changing depending on the duration of the treatment. mdpi.com For instance, in HeLa cells, SGs were observed as early as 1 hour after PFT-μ treatment, and they continued to increase in size with longer incubation. mdpi.com This induction of SGs is linked to PFT-μ's inhibition of HSP70, as chaperones are known to be involved in regulating SG dynamics. mdpi.com

Influence on Cellular Signaling Kinases (AMPK, Akt)

This compound-μ significantly impacts key cellular signaling kinases that regulate cell growth, survival, and metabolism, notably 5'-AMP-activated protein kinase (AMPK) and protein kinase B (Akt). mdpi.com

AMPK acts as a cellular energy sensor, and its activation generally promotes energy-saving processes and can modulate stress granule formation. mdpi.complos.org Studies have shown that treatment with PFT-μ leads to a profound reduction in the activation of AMPK, as measured by the phosphorylation of its catalytic α-subunit on threonine 172. mdpi.com This downregulation of AMPK signaling is associated with a loss of cell viability during long-term PFT-μ treatment. mdpi.com

Conversely, PFT-μ treatment has been shown to activate the pro-survival kinase Akt. mdpi.comnih.gov Akt is a central node in signaling pathways that promote cell survival and proliferation. nih.govyoutube.com PFT-μ exposure leads to increased phosphorylation of Akt, which is a marker of its activation. mdpi.com The activation of Akt may represent a compensatory pro-survival response to the stress induced by PFT-μ. mdpi.com This simultaneous downregulation of AMPK and activation of Akt demonstrates that PFT-μ can rewire cellular signaling networks, influencing cell fate decisions. mdpi.comnih.gov

Data Tables

Summary of this compound's Molecular Effects
MechanismTarget/PathwayObserved EffectKey References
p53-Mitochondrial Interactionp53, MitochondriaInhibits p53 translocation to mitochondria. researchgate.net, nih.gov, frontiersin.org
Anti-Apoptotic Protein Bindingp53, Bcl-2, Bcl-xLReduces p53's affinity for Bcl-2 and Bcl-xL. researchgate.net, nih.gov
Apoptotic CascadeCytochrome c, CaspasesMitigates cytochrome c release and caspase activation. nih.gov, nih.gov, researchgate.net
Chaperone ActivityHSP70Selectively inhibits inducible HSP70 activity. nih.gov, nih.gov
Cellular DegradationAutophagy, ProteasomeInhibits late-stage autophagy and proteasome function. aacrjournals.org
Stress ResponseStress GranulesInduces formation of stress granules via eIF2α phosphorylation. mdpi.com, nih.gov
Signaling KinasesAMPKReduces activation/phosphorylation. mdpi.com
AktIncreases activation/phosphorylation. mdpi.com, nih.gov

Inhibition of the NF-κB Pathway

The role of this compound compounds, primarily recognized as inhibitors of the tumor suppressor protein p53, in the modulation of the Nuclear Factor-kappa B (NF-κB) pathway is a subject of ongoing investigation with some conflicting findings in the scientific literature. The NF-κB pathway is a cornerstone of the inflammatory response, and its potential inhibition by this compound has been explored in various experimental contexts.

The evidence regarding a direct inhibitory effect of This compound-α (PFT-α) on the NF-κB signaling cascade is not definitive. Some early studies reported that PFT-α had no discernible effect on NF-κB signaling. nih.gov For instance, one study found that while PFT-α could suppress heat shock and glucocorticoid receptor signaling, it did not impact NF-κB signaling. nih.gov However, other research suggests that PFT-α can, in fact, inhibit NF-κB-dependent reporter gene activity. nih.gov It is crucial to note a significant caveat in studies relying on firefly luciferase reporters, as PFT-α has been demonstrated to directly inhibit the activity of the firefly luciferase enzyme itself, which could lead to a false interpretation of NF-κB pathway inhibition. nih.gov

More recent and detailed investigations point towards an indirect modulatory role of PFT-α on the NF-κB pathway, often dependent on the specific cellular context and stimulus. In a study using RAW 264.7 macrophage-like cells stimulated with lipopolysaccharide (LPS), PFT-α was found to inhibit the production of nitric oxide (NO), a process regulated by inducible nitric oxide synthase (iNOS), without affecting the activation of NF-κB in the MyD88-dependent pathway. nih.gov Instead, the inhibitory action of PFT-α was attributed to its impairment of the MyD88-independent pathway, which also contributes to the inflammatory response. nih.gov Another proposed indirect mechanism involves the p53/SIRT1 axis. In a model of renal inflammation and fibrosis, PFT-α was shown to prevent the p53-mediated downregulation of Sirtuin 1 (SIRT1). researchgate.net SIRT1, in turn, can deacetylate the p65 subunit of NF-κB, leading to the suppression of NF-κB transcriptional activity. researchgate.net This suggests that in certain pathological conditions, PFT-α can attenuate NF-κB-driven inflammation by preserving the inhibitory function of SIRT1. researchgate.net

In contrast to the conflicting reports on PFT-α, This compound-µ (PFT-µ) is generally considered not to have a direct inhibitory effect on NF-κB-dependent transcription. medchemexpress.com PFT-µ's primary described mechanism of action is the inhibition of p53's mitochondrial functions. nih.gov Despite this, some studies have observed that PFT-µ can reduce the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which are canonical targets of the NF-κB pathway. researchgate.net This anti-inflammatory effect is likely an indirect consequence of PFT-µ's other activities, such as its documented inhibition of Heat Shock Protein 70 (HSP70), rather than a direct blockade of the NF-κB signaling cascade. medchemexpress.com

The table below summarizes key research findings on the effects of this compound compounds on the NF-κB pathway in various experimental systems.

CompoundExperimental SystemStimulusKey Research FindingsReference
This compound-α HEK293 cellsCo-transfection with RSV-p65Inhibited NF-κB-dependent IκB-α reporter gene activity. nih.gov
This compound-α RAW 264.7 macrophage-like cellsLipopolysaccharide (LPS)Did not affect NF-κB activation in the MyD88-dependent pathway but inhibited the MyD88-independent pathway. nih.gov
This compound-α Post-RLDC mouse kidneysCisplatin-induced renal damagePrevented SIRT1 downregulation, leading to reduced acetylation and activation of p65/NF-κB. researchgate.net
This compound-α Human macrophagesNutlin-3Inhibited the Nutlin-3-induced expression of NF-κB target genes like CXCL3, CCL3, and CCL4. nih.gov
This compound-µ Cell-free system-Had no effect on NF-κB-dependent transcription. medchemexpress.com
This compound-µ Traumatic Brain Injury (TBI) in ratsTBILowered the expression of pro-inflammatory cytokines IL-1β and IL-6. nih.gov

Pifithrin S Influence on Specific Cellular and Physiological Processes in Research Models

Regulation of Cell Cycle Progression and Growth Arrest

Pifithrin compounds have demonstrated the capacity to influence cell cycle progression and induce growth arrest in various research models. This compound-alpha (PFT-α), a known inhibitor of p53, has been shown to induce G2-arrest in cells following gamma irradiation. apexbt.com Furthermore, PFT-α inhibits the growth arrest of human diploid fibroblasts in response to DNA damage, an effect that is dependent on the presence of p53. apexbt.comselleckchem.com In the context of embryonic stem cells, PFT-α can induce cell cycle arrest and growth arrest. apexbt.com

This compound-mu (PFT-μ) has also been observed to induce cell cycle arrest in cancer cell lines, specifically leading to G0/G1 phase arrest in human non-small cell lung cancer cells (A549 and H460). spandidos-publications.com This effect is associated with changes in cell cycle regulatory proteins, including a decrease in CDK2 and Cyclin A levels and an increase in the CDK inhibitor p21. spandidos-publications.com While PFT-α has shown effects on cell cycle arrest in some models, studies in certain human tumor cell lines with wild-type p53 did not find marked effects of either PFT-α or its degradation product this compound-beta on G1-S checkpoint control following ionizing radiation. aacrjournals.org

The influence of this compound on cell cycle progression varies depending on the specific compound, the cell type, and the inducing stimulus. The p53-dependent nature of PFT-α's effect on growth arrest in fibroblasts highlights the importance of this pathway in mediating its impact on the cell cycle.

Research Findings on this compound and Cell Cycle Arrest

CompoundCell Type / ModelStimulusObserved Effect on Cell Cycle / Growth ArrestKey Associated Proteins / PathwaysSource
This compound-alphaCellsGamma irradiationInduces G2-arrestp53 apexbt.com
This compound-alphaHuman diploid fibroblastsDNA damageInhibits growth arrest (p53-dependent)p53 apexbt.comselleckchem.com
This compound-alphaEmbryonic stem cellsNot specifiedInduces cell cycle arrest and growth arrestNot specified apexbt.com
This compound-muA549 and H460 cancer cell linesNot specifiedInduces G0/G1 phase arrestCDK2, Cyclin A, p21 spandidos-publications.com

Modulation of Apoptotic and Anti-Apoptotic Pathways

This compound compounds are well-known for their ability to modulate apoptotic and anti-apoptotic pathways, largely through their interaction with p53. This compound-alpha (PFT-α) functions as an inhibitor of p53, reversibly blocking p53-dependent transcriptional activation and subsequent apoptosis. rndsystems.comoup.com In various research models, PFT-α has demonstrated protective effects against apoptosis induced by a range of stimuli. For instance, it inhibits apoptotic death in murine C8 cells induced by anticancer drugs like Dox, Taxol, and cytosine arabinoside. selleckchem.com PFT-α also protects cultured hippocampal neurons against death induced by DNA-damaging agents, glutamate (B1630785), and amyloid β-peptide. selleckchem.comnih.govtocris.com In rats, PFT-α treatment results in a significant reduction of apoptosis, as indicated by Tunel and caspase 3 staining, following irradiation. selleckchem.com Mechanistically, PFT-α can suppress the induction of pro-apoptotic proteins like PUMA and attenuate Bax activation and cytochrome c release. researchgate.net While primarily acting through p53 inhibition, some studies suggest that PFT-α can also protect against DNA damage-induced apoptosis through a p53-independent mechanism downstream of mitochondria. researchgate.net

This compound-mu (PFT-μ) modulates apoptosis through a distinct mechanism, primarily by inhibiting the accumulation of p53 in mitochondria and preventing its binding to anti-apoptotic proteins such as Bcl-xL and Bcl-2. ebiohippo.comfrontiersin.orgselleckchem.comstemcell.commedchemexpress.comnih.gov This action inhibits p53-dependent apoptosis without affecting p53's transcriptional activity. stemcell.com PFT-μ interferes with p53 binding to mitochondria, thereby mitigating the subsequent release of cytochrome c, activation of caspase-3, and apoptosis. nih.gov In primary cell cultures of mouse thymocytes, PFT-μ inhibits rapid p53-dependent apoptosis in response to gamma radiation. selleckchem.com Interestingly, PFT-μ can also induce apoptosis in cancer cell lines, and this pro-apoptotic effect appears to be specific for tumor cells and independent of p53 in some contexts. spandidos-publications.comfrontiersin.orgselleckchem.com PFT-μ has been shown to increase the active form of caspase-3 and increase Annexin V(+) cells, indicators of apoptosis. selleckchem.com

Modulation of Apoptosis by this compound Compounds

CompoundMechanism of Action Related to ApoptosisObserved Effects on Apoptosis in Research ModelsSource
This compound-alphaInhibits p53 transcriptional activation and p53-dependent apoptosisReduces apoptosis in rats after irradiation; Protects neurons from death induced by DNA damage, glutamate, amyloid β-peptide; Suppresses PUMA induction; Attenuates Bax activation and cytochrome c release. selleckchem.comrndsystems.comnih.govtocris.comresearchgate.net
This compound-muInhibits mitochondrial p53 accumulation; Prevents p53 binding to Bcl-xL and Bcl-2Inhibits p53-dependent apoptosis in mouse thymocytes; Induces apoptosis in cancer cell lines (p53-independent in some cases); Increases active caspase-3 and Annexin V(+) cells. ebiohippo.comfrontiersin.orgselleckchem.comstemcell.commedchemexpress.comnih.gov

Impact on Embryonic and Pluripotent Stem Cell Biology

This compound compounds have been investigated for their effects on the unique properties of embryonic and pluripotent stem cells, including self-renewal, reprogramming efficiency, and protection from damage.

Suppression of Embryonic Stem Cell Self-Renewal

Research indicates that this compound-alpha (PFT-α) can suppress the self-renewal of embryonic stem cells. In murine embryonic stem cells, PFT-α significantly reduced the number and colony size of the cells in a dose-dependent manner. apexbt.comtocris.com This effect is associated with the downregulation of Nanog, a key pluripotency marker. apexbt.com Studies suggest that the inhibition of p53 activity by PFT-α is responsible for this suppression of ES cell self-renewal. apexbt.comtocris.com

Influence on Reprogramming Efficiency to Induced Pluripotent Stem Cells

Cyclic this compound-alpha, a more stable analog of PFT-α, has been shown to increase the efficiency of reprogramming mouse embryonic fibroblasts into induced pluripotent stem cells (iPSCs). stemcell.comstemcell.com Furthermore, a cocktail of compounds that included cyclic this compound-alpha significantly improved the reprogramming efficiency of human urine-derived cells, suggesting a potential application in generating iPSCs from readily available cell sources. researchgate.netnih.gov

Protection of Stem Cells from Damage

This compound compounds have demonstrated protective effects on various types of stem cells against different forms of damage. This compound-mu (PFT-μ) has been shown to inhibit DNA damage-induced apoptosis in human embryonic stem cells. stemcell.com this compound-alpha (PFT-α) reduces UV-induced apoptosis of mouse embryonic stem cells. stemcell.com Additionally, PFT-α increases the numbers of mouse hematopoietic stem and progenitor cells both in vivo and in vitro, and decreases the radiation-induced death of these cells. stemcell.comashpublications.org In the context of neural stem cells, PFT-α enhances the survival of transplanted neural stem cells in stroke rats by inhibiting p53 nuclear translocation. nih.gov this compound-mu also prevents the loss of DCX+ neuroblasts, which are neuronal precursor cells, in the hippocampus and subventricular zone following cisplatin (B142131) treatment in research models. aacrjournals.org

Effects of this compound on Stem Cells

CompoundStem Cell Type / ModelEffectSource
This compound-alphaMurine embryonic stem cellsSuppresses self-renewal; Reduces number and colony size; Downregulates Nanog. apexbt.comrndsystems.comtocris.com
Cyclic this compound-alphaMouse embryonic fibroblastsIncreases reprogramming efficiency to iPSCs. stemcell.comstemcell.com
Cyclic this compound-alphaHuman urine-derived cellsImproves reprogramming efficiency to iPSCs (as part of a cocktail). researchgate.netnih.gov
This compound-muHuman embryonic stem cellsInhibits DNA damage-induced apoptosis. stemcell.com
This compound-alphaMouse embryonic stem cellsReduces UV-induced apoptosis. stemcell.com
This compound-alphaMouse hematopoietic stem and progenitor cellsIncreases numbers; Decreases radiation-induced death. stemcell.comashpublications.org
This compound-alphaTransplanted neural stem cells (stroke rats)Enhances survival by inhibiting p53 nuclear translocation. nih.gov
This compound-muNeuronal precursor cells (hippocampus, SVZ)Prevents loss after cisplatin treatment. aacrjournals.org

Mechanisms of Neuroprotection and Influence on Neuronal Function

This compound compounds have demonstrated significant neuroprotective effects and influence on neuronal function in various research models of neurological injury and disease.

This compound-alpha (PFT-α) has shown neuroprotective properties in models of stroke, neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD), and traumatic brain injury (TBI). rndsystems.comnih.govtocris.comnih.govijpp.commdpi.com Its neuroprotective mechanisms involve inhibiting p53 transcriptional activity, preventing mitochondrial damage, and suppressing caspase activation. nih.govnih.govijpp.com PFT-α can also prevent the translocation of p53 into the nucleus, which is a critical step in p53-mediated neuronal death. nih.govijpp.com In murine stroke models, PFT-α compounds have been shown to decrease infarct volume. nih.gov PFT-α protects hippocampal neurons against excitotoxic injury induced by glutamate and against toxicity induced by amyloid β-peptide. selleckchem.comtocris.com In gerbil models of global cerebral ischemia, PFT-α treatment led to a significant increase in the number of surviving neurons in the hippocampal CA1 pyramidal region and improved neurological behavior and locomotor activity. ijpp.com The oxygen analogue of this compound-alpha has shown enhanced neuronal survival against glutamate-induced cytotoxicity in vitro and improved functional recovery and decreased contusion volume after experimental TBI in vivo. nih.gov

This compound-mu (PFT-μ) also exhibits neuroprotective effects, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN) and neonatal hypoxic-ischemic brain damage. frontiersin.orgmedchemexpress.comaacrjournals.orgresearchgate.net PFT-μ's neuroprotective mechanism is linked to its ability to inhibit the accumulation of p53 in mitochondria and preserve neuronal mitochondrial function. frontiersin.orgaacrjournals.orgresearchgate.net In models of CIPN induced by cisplatin, PFT-μ prevented abnormalities in mitochondrial morphology and bioenergetics in dorsal root ganglion (DRG) neurons. frontiersin.org Functionally, PFT-μ prevented key hallmarks of CIPN, including mechanical allodynia, peripheral sensory loss, and the loss of intra-epidermal nerve fibers. frontiersin.orgresearchgate.net In a mouse model of neonatal ischemic brain damage, PFT-μ administration prevented cognitive impairment and sensorimotor dysfunction associated with injury-induced brain apoptosis and structural damage. frontiersin.org

Neuroprotective Effects of this compound Compounds

CompoundNeurological Condition / ModelObserved Neuroprotective EffectsKey Mechanisms InvolvedSource
This compound-alphaStroke (MCAO model in mice, Global ischemia in gerbils)Decreased infarct volume; Increased surviving neurons in hippocampus; Improved neurological behavior and locomotor activity.Inhibits p53 transcriptional activity, mitochondrial damage, caspase activation, p53 nuclear translocation. nih.govnih.govnih.govijpp.com
This compound-alphaExcitotoxic injury (glutamate) in hippocampal neuronsProtection against neuronal death.Not specified in detail. selleckchem.comnih.gov
This compound-alphaAmyloid β-peptide toxicity in cultured neuronsProtection against neuronal death.Stabilizes mitochondrial function; Suppresses caspase activation. selleckchem.comtocris.com
This compound-alphaTraumatic brain injury (TBI)Reduced p53-positive neurons; Oxygen analogue improved functional recovery and decreased contusion volume.Inhibits p53 transcriptional activity. nih.govnih.gov
This compound-muChemotherapy-induced peripheral neuropathy (CIPN) (cisplatin, paclitaxel)Prevents mechanical allodynia, peripheral sensory loss, loss of intra-epidermal nerve fibers; Prevents mitochondrial dysfunction in DRG neurons.Inhibits mitochondrial p53 accumulation; Preserves neuronal mitochondrial function. frontiersin.orgaacrjournals.orgresearchgate.net
This compound-muNeonatal hypoxic-ischemic brain damage (mouse model)Prevents cognitive impairment and sensorimotor dysfunction; Prevents neuronal apoptosis.Prevents neuronal apoptosis; Inhibits mitochondrial p53 accumulation. frontiersin.orgaacrjournals.org
This compound-muCardiac arrest (rodent model)Exhibits neuroprotective effect.p53 inhibition. medchemexpress.com

Mitigation of Neuronal Damage in Ischemic and Excitotoxic Models

Research in experimental models has demonstrated the neuroprotective effects of this compound, particularly this compound-α, in conditions involving ischemic and excitotoxic insults. In a gerbil model of global cerebral ischemia induced by bilateral common carotid artery occlusion, this compound-α treatment significantly improved neurological behavior and locomotor activity. ijpp.com Histological analysis in this model showed a significant increase in the number of surviving neurons in the hippocampal CA1 pyramidal region compared to ischemic animals, indicating a neuroprotective effect. ijpp.com this compound-alpha was found to inhibit the production of Bax, a proapoptotic protein, in nigrostriatal cells and helped preserve motor function in a mouse model of Parkinson's disease. ijpp.com It also reduced amyloid-β induced apoptosis in PC12 cells. ijpp.com

Studies using a middle cerebral artery occlusion (MCAO) murine stroke model reported that this compound-α compounds decreased infarct volume by up to 50% in a concentration- and time-dependent manner, with reductions occurring in the ischemic penumbra. nih.gov This reduced infarct size was associated with lower behavioral disability scores. nih.gov this compound-α and its oxygen analogue have also shown protection against glutamate-induced excitotoxicity in vitro, reducing neuronal cell loss and microglial activation. nih.gov Specifically, this compound-α (O) significantly reduced the glutamate-induced elevation of PUMA mRNA, a key gene in the apoptotic pathway. nih.gov

However, the neuroprotective effects of this compound-α can be dependent on the type and intensity of the insult and the concentration used. In primary rat cortical neurons exposed to amyloid-β, this compound-α at 10 µM protected against apoptotic cell death. jpp.krakow.pl Conversely, at higher concentrations (0.1 and 1 mM), this compound-α decreased the viability of PC-12 cells, suggesting potential neurotoxic properties at elevated levels. jpp.krakow.pl In the gerbil global brain ischemia model, one study did not observe neuroprotection by this compound-α in the hippocampal CA1 layer, suggesting effects may depend on the duration and type of ischemic insult. jpp.krakow.pljpp.krakow.pl

ModelInsultThis compound CompoundObserved EffectCitation
Gerbil Global Cerebral IschemiaBilateral common carotid artery occlusionThis compound-αImproved neurological behavior, increased viable CA1 neurons. ijpp.com
Mouse MCAO Stroke ModelIschemiaThis compound-αDecreased infarct volume, lower behavioral disability scores. nih.gov
In vitro (PC12 cells, cortical neurons)Amyloid-β, GlutamateThis compound-α, PFT-α (O)Protected against apoptosis and excitotoxicity, reduced microglial activation. nih.govjpp.krakow.pl

Preservation of Neuronal Mitochondrial Function

This compound has been implicated in preserving neuronal mitochondrial function in experimental settings. This compound-μ, specifically, has been identified as an inhibitor of mitochondrial p53 accumulation without affecting its transcriptional activity. frontiersin.orgnih.gov This action is crucial because mitochondrial impairment of peripheral sensory neurons is considered a contributing factor to chemotherapy-induced peripheral neuropathy (CIPN). researchgate.net

In a mouse model of cisplatin-induced peripheral neuropathy, this compound-μ prevented cisplatin-induced increases in mitochondrial p53 accumulation in dorsal root ganglia (DRG), spinal cord, and peripheral nerve. frontiersin.org This prevention of mitochondrial p53 accumulation by this compound-μ also counteracted the reduction in mitochondrial membrane potential, abnormalities in mitochondrial morphology, and impaired mitochondrial function (including reduced oxygen consumption rate, maximum respiratory capacity, and ATP synthesis) observed in DRG and peripheral nerve after cisplatin treatment. frontiersin.org

Furthermore, this compound-μ administration preserved neuronal mitochondrial function in the context of chemotherapy-induced cognitive impairment (chemobrain) in mice treated with cisplatin. nih.govnih.gov Cisplatin treatment decreased the spare respiratory capacity of brain synaptosomes and caused abnormal mitochondrial morphology, which were counteracted by this compound-μ administration. nih.gov This suggests that neuronal mitochondrial dysfunction induced by mitochondrial p53 accumulation is an underlying cause of chemobrain, and this compound-μ may offer a strategy to mitigate this side effect. nih.gov

ModelInsultThis compound CompoundObserved Effect on MitochondriaCitation
Mouse Cisplatin-induced Peripheral NeuropathyCisplatinThis compound-μPrevented mitochondrial p53 accumulation, preserved membrane potential, morphology, and function in DRG and peripheral nerve. frontiersin.org
Mouse Cisplatin-induced ChemobrainCisplatinThis compound-μPreserved spare respiratory capacity and counteracted abnormal morphology in brain synaptosomes. nih.gov

Effects on Oxidative Stress and Neuroinflammation

This compound compounds have shown effects on oxidative stress and neuroinflammation in various research models. In a rat model of traumatic brain injury (TBI), this compound-α demonstrated neuroprotective effects by suppressing neuroinflammation, oxidative stress, autophagy, and apoptosis in the striatum. nih.govnih.gov this compound-α alleviated TBI-induced oxidative damage and suppressed TBI-induced striatal glial activation and the expression of proinflammatory cytokines. nih.gov

Similarly, this compound-μ also mitigated TBI-induced impairments and provided neuroprotective actions through the regulation of oxidative stress and neuroinflammation mechanisms. ull.esnih.gov this compound-μ significantly increased heme oxygenase-1 (HO-1) positive neurons and mRNA expression in the cortical contusion region and decreased the number of 4-hydroxynonenal (B163490) (4HNE)-positive cells, indicating reduced lipid peroxidation. nih.gov Both this compound-α and this compound-μ lowered TBI-induced mRNA levels of pro-inflammatory cytokines like IL-1β and IL-6. ull.esnih.gov

In the context of oxidative stress induced by amyloid-β in primary rat cortical neurons, this compound-α protected cells from apoptotic death. jpp.krakow.pl This suggests a role for this compound in countering oxidative damage in neurodegenerative contexts.

ModelInsultThis compound CompoundObserved Effects on Oxidative Stress & NeuroinflammationCitation
Rat Traumatic Brain InjuryTBIThis compound-αSuppressed neuroinflammation and oxidative stress, reduced glial activation and proinflammatory cytokines. nih.govnih.gov
Rat Traumatic Brain InjuryTBIThis compound-μRegulated oxidative stress (increased HO-1, decreased 4HNE) and neuroinflammation (lowered IL-1β, IL-6 mRNA). ull.esnih.gov
In vitro (Primary rat cortical neurons)Amyloid-βThis compound-αProtected against oxidative stress-induced apoptotic death. jpp.krakow.pl

Effects on Hematopoiesis in Experimental Models

This compound has been investigated for its effects on hematopoiesis, particularly in the context of mitigating radiation-induced damage. Treatment of irradiated mice with this compound-α, a p53 inhibitor, has been shown to nullify the detrimental effects of radiation on the hematopoietic system. nih.govashpublications.org this compound-μ has also been reported to protect mice from doses of radiation that cause lethal hematopoietic syndrome. rndsystems.com

Inhibition of p53 by Pifithrins has been shown to stimulate hematopoietic stem cell (HSC) proliferation in both in vitro and in vivo settings. nih.govashpublications.org This correlates with findings that suppression of p53 function facilitates hematopoietic reconstitution after cytotoxic therapy. nih.govashpublications.org Studies have shown that in human bone marrow-derived CD34+ cells where the expression of ribosomal proteins RPS19 or RPS14 is down-modulated, the subsequent erythroid phenotype is completely rescued upon treatment with this compound-α. nih.govashpublications.org

This compound-α significantly reduced the number and colony size of murine embryonic stem (ES) cells in a dose-dependent manner. apexbt.com It also significantly reduced the number of formed secondary ES cell colonies when seeded at low density in the presence of LIF. apexbt.com Cyclic this compound-Alpha has been reported to increase the numbers of mouse hematopoietic stem and progenitor cells in vivo and in vitro and decrease their radiation-induced death. stemcell.com

ModelInsultThis compound CompoundObserved Effect on HematopoiesisCitation
Irradiated MiceGamma IrradiationThis compound-α, this compound-μNullified radiation effects on hematopoietic system, protected from lethal hematopoietic syndrome. nih.govashpublications.orgrndsystems.com
In vitro/in vivo (HSCs)Cytotoxic TherapyPifithrinsStimulated HSC proliferation, facilitated hematopoietic reconstitution. nih.govashpublications.org
Human Bone Marrow-derived CD34+ cellsRPS19/RPS14 knockdownThis compound-αRescued erythroid phenotype. nih.govashpublications.org
Murine Embryonic Stem Cells-This compound-αReduced number and colony size of ES cells. apexbt.com
Mouse Hematopoietic CellsRadiationCyclic this compound-AlphaIncreased numbers of HSCs/progenitors, decreased radiation-induced death. stemcell.com

Role in Mitigating Chemotherapy-Induced Effects in Preclinical Models

This compound compounds have shown promise in mitigating various side effects induced by chemotherapy in preclinical models, particularly chemotherapy-induced peripheral neuropathy (CIPN) and chemotherapy-induced cognitive impairment (CICI), or "chemobrain".

As discussed in Section 3.4.2, this compound-μ has been shown to prevent both paclitaxel- and cisplatin-induced mechanical allodynia in mice, a hallmark of CIPN. frontiersin.orgresearchgate.netnih.gov Electron microscopic analysis revealed that this compound-μ secured mitochondrial integrity in peripheral sensory nerves of paclitaxel-treated mice and protected against chemotherapy-induced loss of intraepidermal nerve fibers. nih.gov This protective effect is linked to the inhibition of mitochondrial p53 accumulation. frontiersin.orgresearchgate.net

In the context of chemobrain, this compound-μ prevented cisplatin-induced cognitive impairment in mice. nih.govnih.gov This was associated with the preservation of neuronal mitochondrial function and counteraction of cisplatin-induced changes in brain structures like the cingular cortex and hippocampal dentate gyrus. nih.govnih.gov Notably, this compound-μ administration did not impair the anticancer efficacy of cisplatin and radiotherapy in tumor-bearing mice. nih.gov

ModelChemotherapeutic AgentThis compound CompoundObserved Chemotherapy-Induced Effect MitigatedCitation
Mouse Chemotherapy-induced Peripheral NeuropathyPaclitaxel (B517696), CisplatinThis compound-μPrevented mechanical allodynia, preserved mitochondrial integrity and intraepidermal nerve fibers in peripheral nerves. frontiersin.orgresearchgate.netnih.gov
Mouse Chemotherapy-induced ChemobrainCisplatinThis compound-μPrevented cognitive impairment, preserved neuronal mitochondrial function and brain structural integrity. nih.govnih.gov
Tumor-bearing MiceCisplatin, RadiotherapyThis compound-μDid not impair anticancer efficacy. nih.gov

Regulation of Protein Aggregation and Proteostasis

While the primary focus of this compound research has been on p53 modulation, some studies touch upon its potential indirect involvement in protein aggregation and proteostasis, particularly through its interaction with heat shock proteins. This compound-μ has been reported to selectively inhibit heat shock protein 70 (HSP70) activity. rndsystems.com HSP70 is a molecular chaperone that plays a crucial role in the proteostasis network by assisting in protein folding and preventing the aggregation of misfolded proteins. unimelb.edu.aumpg.de

Research suggests that this compound-μ disrupts the association between HSP70 and its cofactors and client proteins, which include p53, APAF1, and autophagy-related proteins. ebiohippo.comcore.ac.uk This disruption can impact cellular processes involved in protein quality control. Protein aggregation is a hallmark of many neurodegenerative diseases and occurs when the proteostasis system is overwhelmed. unimelb.edu.aumpg.defrontiersin.org While direct evidence of this compound compounds directly preventing protein aggregation is limited in the provided search results, its interaction with HSP70 suggests a potential indirect influence on the cellular machinery responsible for managing protein folding and preventing aggregation.

Applications of Pifithrin in Preclinical and in Vitro Research Models

Investigating p53 Pathway Dependencies in Cellular Responses

Pifithrin allows researchers to probe the extent to which cellular outcomes are reliant on p53 activation and signaling.

Studies have employed this compound-alpha to distinguish between cellular processes that are directly mediated by p53 and those that occur independently of this protein. For instance, this compound-alpha has been shown to protect different cell types from DNA damage-induced apoptosis regardless of the presence or absence of p53, indicating a p53-independent protective mechanism in certain contexts. researchgate.net This suggests that while p53 plays a critical role in initiating apoptosis following DNA damage, this compound-alpha can interfere with downstream apoptotic pathways in a manner not solely contingent on p53 inhibition. In human umbilical vein endothelial cells and C8 cells, this compound-alpha prevented p53-mediated apoptosis induced by cytotoxic compounds. caymanchem.com However, research also indicates that this compound-alpha can protect cells from DNA damage-induced apoptosis through a p53-independent mechanism potentially involving cyclin D1. researchgate.netcaymanchem.com

This compound compounds have been instrumental in separating the transcriptional activities of p53 from its non-transcriptional roles, particularly those localized to the mitochondria. This compound-alpha is recognized as an inhibitor of p53-dependent transcriptional activation, blocking the transcription of genes regulated by p53. caymanchem.comstemcell.comnih.govashpublications.orgacs.org Conversely, this compound-mu has been identified as an inhibitor that disrupts p53 function by preventing its binding to mitochondria. nih.govebiohippo.comnih.gov This differential activity allows researchers to investigate the relative contributions of nuclear (transcriptional) and cytoplasmic/mitochondrial (non-transcriptional) p53 functions to various cellular outcomes, such as apoptosis. Studies in chronic lymphocytic leukemia (CLL) cells treated with p53-elevating agents like chlorambucil (B1668637), fludarabine (B1672870), or nutlin 3a revealed that this compound-alpha, while blocking transcriptional targets like p21 and Puma, surprisingly augmented apoptosis. ashpublications.orgashpublications.org This finding suggests that in these cells, the transcription-independent interaction of p53 with mitochondrial proteins like Bcl-2 might be the dominant pathway for apoptosis induction, and p53's transcriptional targets might even include proteins that impede this non-transcriptional pathway. ashpublications.orgashpublications.org

Research findings highlighting the differential effects of this compound-alpha and this compound-mu on p53 functions are summarized in the table below:

This compound CompoundPrimary Mechanism of ActionEffect on p53 FunctionResearch Application
This compound-alphaInhibits p53 transcriptional activityBlocks p53-dependent gene transcriptionDifferentiating transcriptional vs. non-transcriptional p53 effects; Investigating p53-dependent cellular outcomes
This compound-muInhibits p53 binding to mitochondriaDisrupts p53-mitochondrial interactionInvestigating non-transcriptional, mitochondrial p53 functions

Utilization in Stress Response Studies

This compound is frequently used to explore the role of p53 in cellular responses to various forms of stress, including genotoxic and oxidative insults.

This compound-alpha has been extensively used in studies investigating cellular responses to ionizing radiation and other DNA-damaging agents. It has been reported to protect cells from radiation-induced cytotoxicity in vitro. aacrjournals.org Studies have shown that this compound-alpha can efficiently protect different cell types from DNA damage-induced apoptosis. researchgate.net For example, in IM-9 cells, this compound-alpha significantly decreased the number of radiation-induced apoptotic cells. spandidos-publications.comnih.gov However, some research indicates that this compound-alpha may not always provide protection against ionizing radiation-induced cytotoxicity and, in some cases, might even enhance it, depending on the cell line and the specific form of this compound used (e.g., this compound-alpha vs. This compound-beta). aacrjournals.org Neither this compound-alpha nor this compound-beta consistently showed protection against ionizing radiation or UV-induced cytotoxicity in certain human tumor cell lines, and they did not abrogate p53-dependent cell cycle arrest or affect p53-dependent gene transcription in these contexts. aacrjournals.org

This compound-alpha has been employed to study the involvement of p53 in cellular responses to oxidative stress. Research has shown that this compound-alpha can protect neuronal cells from apoptotic death induced by oxidative stress, such as that caused by the amyloid beta peptide (Abeta). jpp.krakow.pljpp.krakow.pl In a model of cigarette smoke-induced emphysema in mice, this compound-alpha treatment reduced cell apoptosis and oxidative stress markers in lung tissue. tandfonline.com This suggests a role for p53 in mediating oxidative stress-induced damage and that its inhibition by this compound-alpha can offer protection. This compound-alpha has also been shown to ameliorate glycerol-induced rhabdomyolysis and acute kidney injury, which are associated with oxidative stress, by reducing p53 activation. tandfonline.com In the context of neurodegeneration, this compound-alpha has been reported to positively modulate neuronal viability in various experimental settings involving oxidative stress, reducing p53 activation, expression of pro-apoptotic proteins, mitochondrial failure, and caspase-3 activity. mdpi.com

This compound-alpha has been used to investigate cellular responses to a variety of cytotoxic compounds. It has been shown to prevent p53-mediated apoptosis induced by such agents in different cell lines. caymanchem.com In studies involving glioblastoma xenografts, this compound-alpha has been shown to enhance the in vitro cytotoxic effect of temozolomide (B1682018) and chloroethylating nitrosoureas in p53-wild-type cells. nih.gov This suggests that inhibiting p53 transcriptional activity with this compound-alpha can sensitize certain cancer cells to chemotherapy. As mentioned earlier, in CLL cells, this compound-alpha augmented apoptosis induced by cytotoxic drugs like chlorambucil and fludarabine, highlighting the complex interplay between transcriptional and non-transcriptional p53 functions in response to these agents. ashpublications.orgashpublications.org

Exploration of Cellular Homeostasis and Stress Granule Dynamics

This compound-µ has been shown to induce stress granule (SG) formation in cells even in the absence of exogenous stress. These SGs exhibit dynamic properties that are influenced by the duration of this compound-µ treatment. Research indicates that the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) is a mandatory step for the generation of SGs upon exposure to this compound-µ. mdpi.comnih.govresearchgate.net The formation of this compound-µ-induced SGs is accompanied by significant alterations in cellular signaling pathways. Studies have observed that this compound-µ treatment leads to a reduction in the activation of 5′-AMP-activated protein kinase (AMPK), while simultaneously activating the pro-survival protein kinase Akt. mdpi.comnih.gov Long-term exposure to this compound-µ has been associated with a marked decrease in cell viability. mdpi.comnih.gov These findings highlight the influence of this compound-µ on stress-related changes in cellular homeostasis. mdpi.comnih.govscilit.comdntb.gov.ua

Therapeutic Strategy Development in Non-Human Disease Models

This compound derivatives have been investigated for their potential therapeutic applications in various non-human disease models, primarily focusing on their protective or modulatory effects.

Neurodegenerative and Neurological Injury Models (e.g., Stroke, Traumatic Brain Injury)

This compound-α has been explored for its neuroprotective properties in models of neurodegenerative disorders and neurological injury. It has been suggested as a potential agent in experimental settings involving neuronal death, including models of ischemic insult and excitotoxic stress. allenpress.com Studies have indicated that this compound-α can prevent neuronal cell loss in animal models of stroke and other neurodegenerative conditions by inhibiting p53 transcriptional activity, mitochondrial damage, and caspase activation. nih.gov Research using a controlled cortical impact (CCI) model of traumatic brain injury (TBI) in rats investigated the efficacy of this compound-α and its oxygen analogue, this compound-α (O). nih.govnih.gov this compound-α (O) demonstrated enhanced neuronal survival against glutamate-induced cytotoxicity in vitro compared to this compound-α. nih.gov In vivo studies showed that this compound-α (O) treatment improved functional recovery and reduced contusion volume at 24 hours post-injury in the TBI model. nih.gov Neuroprotection afforded by this compound-α (O) treatment was also linked to a reduction in p53-positive neurons in the cortical contusion region and significantly reduced p53-regulated PUMA mRNA levels. nih.gov this compound-µ has also been investigated in TBI models and found to mitigate neuronal damage through the regulation of oxidative stress, neuroinflammation, autophagy, and mitophagy. nih.gov A study combining this compound-α with ANVS401 after stroke in mice showed improved locomotor activity and cognitive function compared to single treatments, suggesting enhanced neurogenesis and functional recovery. annovisbio.com

Preclinical Oncology Research (e.g., Pancreatic Cancer, Colorectal Cancer, Leukemias)

This compound derivatives have been evaluated in preclinical oncology research, particularly in the context of leukemia and lymphoma models. This compound-µ, as an inhibitor of hsp70 chaperone family members, has demonstrated potent anti-cancer activities in cellular and mouse models. mdpi.comresearchgate.net Its potential therapeutic applications include health conditions such as cancer. researchgate.net this compound-µ has been evaluated for its anti-tumor effects and is effective in combination with hsp90 inhibitors. researchgate.net Research mentions the use of this compound-µ in studies related to acute leukemia. researchgate.netdntb.gov.ua While preclinical research infrastructure exists for studying various cancers like pancreatic cancer and colorectal cancer ki.seaikidopharma.comnih.govresearchgate.net, the specific detailed findings on this compound's direct application and outcomes in these models within the provided search results are limited compared to leukemia.

Studies on Tissue Protection in Experimental Settings

This compound-α has been utilized in experimental settings to investigate tissue protection, particularly against damage induced by radiation or chemotherapy. It has been suggested as a combinatory agent in cancer treatment to potentially decrease p53-mediated side effects in normal tissue. allenpress.comnih.gov Studies have shown that this compound-α can protect normal cells from otherwise lethal doses of chemo and radiotherapy in vitro and in vivo. nih.gov Specifically, this compound-α has been shown to protect astrocytes and fibroblasts from radiation-induced damage in experimental settings. allenpress.com In murine models, this compound-α completely rescued mice from certain lethal doses of gamma irradiation. apexbt.com This protective effect of this compound-α in irradiated cells is suggested to be p53-dependent. apexbt.com

Use in Stem Cell Research and Reprogramming Methodologies

This compound derivatives, particularly cyclic this compound-α, have found application in stem cell research and reprogramming methodologies. Cyclic this compound-Alpha is a reversible inhibitor of p53-mediated apoptosis and p53-dependent gene transcription. stemcell.com It has been reported to increase the efficiency of reprogramming mouse embryonic fibroblasts to induced pluripotent stem cells (iPSCs). stemcell.com Cyclic this compound-Alpha has also been shown to reduce UV-induced apoptosis of mouse embryonic stem cells. stemcell.com Furthermore, it can increase the numbers of mouse hematopoietic stem and progenitor cells in vivo and in vitro, and decrease their radiation-induced death. stemcell.com A compound cocktail including cyclic this compound-α has been shown to significantly improve the reprogramming efficiency of human urine-derived cells (hUCs) into iPSCs, particularly for hUCs that exhibit poor proliferation. nih.gov This highlights the role of this compound derivatives in optimizing reprogramming approaches for generating iPSCs. biocompare.comnih.govresearchgate.net

Methodological Approaches in Pifithrin Research

Cell-Based Assays for Functional Analysis

Cell-based assays are essential for evaluating the direct impact of Pifithrin compounds on living cells and their functions. These assays provide insights into cellular responses such as changes in growth, death, and specific protein activities.

Assessment of Cell Viability and Proliferation

Evaluating cell viability and proliferation is a fundamental step in characterizing the effects of this compound. These assays determine whether a compound is cytotoxic or cytostatic. Common methods include colorimetric or fluorometric assays that measure metabolic activity or enzyme activity indicative of viable cells. For instance, the MTS assay has been used to assess the viability of colorectal cancer cell lines treated with this compound-α sigmaaldrich.com. Another widely used method is the CCK-8 assay, which has been employed to measure the viability of glioblastoma cells (U87 and U251) exposed to this compound-μ fishersci.ca. To specifically quantify cell proliferation, techniques like EdU staining followed by detection methods are utilized, as seen in studies investigating this compound-μ's effects on glioblastoma cell proliferation fishersci.ca. These studies have demonstrated that this compound-α can inhibit the viability and proliferation of various cancer cells, including colorectal cancer cells sigmaaldrich.com, while this compound-μ exhibits similar inhibitory effects on glioblastoma cells fishersci.ca.

Apoptosis Quantification and Cell Cycle Analysis

To understand if this compound compounds induce programmed cell death (apoptosis) or affect the cell division cycle, specific assays are performed. Apoptosis is frequently quantified using Annexin V-FITC/Propidium Iodide (PI) co-staining followed by flow cytometry, which allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells. This method has been successfully applied to show that this compound-α induces apoptosis in melanoma cells (A375 and B16-F10) and colorectal cancer cells sigmaaldrich.com. Cell cycle analysis, typically involving PI staining of DNA content followed by flow cytometry, is used to determine the distribution of cells in different phases (G0/G1, S, G2/M) of the cell cycle. Studies using this technique have reported that this compound-α can induce cell cycle arrest, specifically in the G0/G1 phase, in colorectal cancer cells sigmaaldrich.com.

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are valuable tools for measuring the transcriptional activity of specific proteins or signaling pathways targeted by this compound. These assays involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter element responsive to the protein of interest. For studying the effect of this compound on p53 transcriptional activity, a common approach involves using a p53-responsive reporter plasmid, such as PG13-Luc, alongside a control plasmid like pRL-TK (which expresses Renilla luciferase for normalization) sigmaaldrich.com. Luciferase activity is then measured to infer the level of transcriptional activation. Research using this method has indicated that this compound-α can inhibit p53-mediated transcriptional activity sigmaaldrich.com.

Stress Granule Characterization via Confocal Microscopy

Confocal microscopy is employed for the visualization and characterization of specific cellular structures, such as stress granules, in the context of this compound research. Stress granules are dense cytosolic aggregates of proteins and RNA that form under cellular stress. To study the effect of this compound-μ on stress granule formation, immunofluorescence staining of key stress granule markers, such as G3BP1, is performed fishersci.ca. Confocal microscopy allows for high-resolution imaging to assess the presence, size, and localization of these granules within the cell. Studies utilizing this technique have shown that this compound-μ can inhibit stress granule formation in glioblastoma cells fishersci.ca.

Molecular Biology Techniques

Molecular biology techniques are fundamental for investigating the effects of this compound compounds on gene and protein expression levels, providing insights into the underlying molecular mechanisms.

Gene Expression Analysis (e.g., qRT-PCR, Western Blotting)

Analyzing gene and protein expression is critical for understanding how this compound modulates cellular pathways. Quantitative reverse transcription PCR (qRT-PCR) is a technique used to quantify mRNA levels of specific genes. While the provided snippets primarily detail protein analysis, qRT-PCR is a standard method for assessing transcriptional changes induced by compounds like this compound.

Western blotting is a widely used technique for detecting and quantifying specific proteins in cell lysates. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein. Western blotting has been extensively applied in this compound research to examine the expression levels of various proteins. Proteins commonly analyzed include p53 and its downstream targets, such as p21 and Bax sigmaaldrich.com. Apoptosis-related proteins, including cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase), are frequently assessed to confirm the induction of apoptosis sigmaaldrich.comfishersci.ca. In studies focusing on stress granules, Western blotting is used to evaluate the expression of markers like G3BP1 and TIA-1 fishersci.ca. Additionally, cell cycle regulatory proteins, such as CDK4, Cyclin D1, and p27, have been analyzed by Western blotting to understand this compound's impact on the cell cycle sigmaaldrich.com.

Summary of Methodological Approaches and Findings:

MethodThis compound CompoundCell Types StudiedKey FindingsRelevant Citations
Cell Viability (MTS, CCK-8)This compound-αColorectal cancer cellsInhibited viability sigmaaldrich.com
This compound-μGlioblastoma cells (U87, U251)Inhibited viability fishersci.ca
Cell Proliferation (EdU staining)This compound-μGlioblastoma cells (U87, U251)Inhibited proliferation fishersci.ca
Apoptosis Quantification (Annexin V/PI Flow Cytometry)This compound-αMelanoma cells (A375, B16-F10)Induced apoptosis
This compound-αColorectal cancer cellsInduced apoptosis sigmaaldrich.com
Cell Cycle Analysis (PI Flow Cytometry)This compound-αColorectal cancer cellsInduced G0/G1 cell cycle arrest sigmaaldrich.com
Reporter Gene Assay (Luciferase)This compound-αNot specified (p53 reporter)Inhibited p53-mediated transcriptional activity sigmaaldrich.com
Stress Granule Characterization (Confocal Microscopy)This compound-μGlioblastoma cells (U87, U251)Inhibited stress granule formation (e.g., G3BP1) fishersci.ca
Western Blotting (Protein Expression)This compound-αMelanoma cellsAffected cleaved caspase-3, cleaved PARP expression
This compound-αColorectal cancer cellsAffected p53, cleaved caspase-3, cleaved PARP, CDK4, Cyclin D1, p21, p27 expression sigmaaldrich.com
This compound-αNot specifiedAffected p53, p21, Bax expression
This compound-μGlioblastoma cells (U87, U251)Affected p53, G3BP1, TIA-1, cleaved caspase-3, cleaved PARP expression fishersci.ca

Protein-Protein Interaction Studies (e.g., Co-Immunoprecipitation)

Protein-protein interactions are fundamental to cellular processes, and understanding how this compound influences these interactions is crucial to elucidating its biological effects. Co-immunoprecipitation (Co-IP) is a widely used technique to investigate such interactions. Co-IP involves using an antibody to precipitate a target protein (the "bait") from a cell lysate, and then checking if other proteins (the "prey") are pulled down with it, indicating a physical association cellsignal.com.

Studies have utilized Co-IP to demonstrate that this compound-α can influence the interaction between p53 and other proteins. For instance, Co-immunoprecipitation studies established that p53 bound to Bcl-2 in chronic lymphocytic leukemia cells treated with p53-inducing agents like nutlin 3a, chlorambucil (B1668637), or fludarabine (B1672870) ashpublications.org. This compound-α, as an inhibitor of p53-mediated transcription, blocked the upregulation of known p53 targets such as p21CIP1, MDM2, and Puma in these cells ashpublications.org.

Another study involving zebrafish cells infected with Edwardsiella piscicida used Co-IP to confirm the interaction between zebrafish BIRC2 and p53, finding that BIRC2 could interact and colocalize with p53 in the cytoplasm. frontiersin.org. Furthermore, Co-IP assays were employed to investigate the regulatory effect of zebrafish BIRC2 on p53 protein levels with or without bacterial infection. frontiersin.org.

This compound-μ has also been investigated using Co-IP. Research into mTOR-activated liver cancer cells resistant to sorafenib (B1663141) treatment utilized Co-IP to demonstrate the interaction between CREB1, CREBBP, and HSP70. nih.gov. This compound-μ, identified as an HSP70 inhibitor, was shown to disrupt the interaction between CREB1 and CREB-binding protein (CREBBP), leading to the suppression of sestrin 3 (SESN3) and enhanced anti-tumor effects of sorafenib. nih.gov. Co-IP experiments further showed the interaction of HSP70 with CREB1 or CREBBP in liver cancer cells. nih.gov.

Data from Co-Immunoprecipitation Studies:

Study ContextBait ProteinPrey Protein(s)Key Finding Related to this compoundCitation
Chronic Lymphocytic Leukemia Cells + p53 inducersp53Bcl-2This compound-α blocked upregulation of p53 targets (p21, MDM2, Puma) downstream of p53-Bcl-2 interaction. ashpublications.org
Zebrafish cells + E. piscicida infectionFLAG-BIRC2p53-GFPZebrafish BIRC2 interacts and colocalizes with p53. frontiersin.org
mTOR-activated Liver Cancer CellsCREB1CREBBP, HSP70This compound-μ disrupts the interaction between CREB1 and CREBBP. nih.gov
mTOR-activated Liver Cancer CellsHSP70CREB1, CREBBPHSP70 interacts with CREB1 and CREBBP. nih.gov

CRISPR/siRNA-Mediated Gene Knockdown Approaches

CRISPR-Cas9 and siRNA-mediated gene knockdown are powerful tools used to reduce or eliminate the expression of specific genes, allowing researchers to study the functional consequences of protein depletion. These approaches are valuable in this compound research for investigating the roles of target proteins, such as p53 or HSP70, in the presence or absence of this compound treatment.

Studies have combined gene knockdown with this compound treatment to understand the mechanisms involved. For example, research investigating CRISPR/Cas9-induced cell cycle arrest in human cells used both transcript knockdown via shRNA targeting TP53 and functional protein inhibition with this compound-α. nih.gov. The combination of shRNA knockdown of TP53 and this compound-α treatment significantly increased the EdU+ subpopulation of transfected cells, suggesting a role for p53 in the observed cell cycle arrest. nih.gov. This compound-α has also been shown to improve the genomic safety profile of CRISPR-engineered human T cells by reducing large deletions, chromosomal translocations, and aneuploidy, in a manner reported to be independent of p53. nih.gov. This was explored by comparing the impact of this compound-α in activated TRAC KO T cells and non-activated T cells edited at the TRAC locus or treated with non-targeting Cas9 RNPs. ega-archive.org.

SiRNA-mediated silencing has also been employed to investigate the impact of depleting specific proteins in conjunction with this compound. For instance, the impact of functional p53 was investigated using siRNA gene silencing and the p53 inhibitor this compound-α in a study examining the effects of the marine triterpene glycoside frondoside A. sigmaaldrich.com. Another report indicated that this compound-α induces protection even after silencing the p53 gene in hippocampal HT-22 neuronal cells, suggesting potential non-p53 mechanisms of action that may require further investigation. researchgate.net. Studies have also used siRNA targeted at pro-apoptotic proteins like PUMA and BIM in conjunction with this compound-α to understand their roles in apoptosis. researchgate.net.

Data on Gene Knockdown Approaches in this compound Research:

MethodTarget Gene/ProteinThis compound CompoundKey FindingCitation
shRNATP53This compound-αCombination of TP53 knockdown and this compound-α increased EdU+ cell population after CRISPR/Cas9 treatment. nih.gov
CRISPR/Cas9TRAC locusThis compound-αThis compound-α reduced large deletions, translocations, and aneuploidy in CRISPR-engineered T cells (p53-independent). nih.gov, ega-archive.org
siRNAp53This compound-αUsed to investigate the impact of p53 depletion in studies involving this compound-α. sigmaaldrich.com
siRNAp53This compound-αThis compound-α showed protective effects even after p53 silencing, suggesting potential non-p53 mechanisms. researchgate.net
siRNAPUMA, BIMThis compound-αUsed to study the roles of these pro-apoptotic proteins in conjunction with this compound-α. researchgate.net

Advanced Biophysical and Screening Methodologies

Advanced biophysical techniques and high-throughput screening methodologies play a significant role in characterizing this compound's interactions with biological targets and identifying potential synergistic drug combinations.

High-Throughput Screening (HTS) in Compound Discovery

High-throughput screening (HTS) is a drug discovery process that enables the rapid testing of large libraries of chemical compounds against specific biological targets. bmglabtech.com, nih.gov. HTS is primarily used to identify "hits" or "leads" that show the desired activity, serving as a starting point for further drug development. bmglabtech.com. While HTS itself does not evaluate properties like toxicity or bioavailability, it is a cost-effective way to screen numerous molecules quickly. bmglabtech.com, nih.gov.

Although specific large-scale HTS campaigns directly identifying this compound were not detailed in the provided context, HTS is a standard methodology in drug discovery that could be applied to identify compounds with similar activities to this compound or to screen for novel targets modulated by this compound. The development of effective HTS methods is of paramount importance in the early stage of drug discovery. ku.edu. HTS can be adapted to various assay formats, including cell-based screens. dntb.gov.ua, up.pt. The application of HTS in this compound research would involve developing assays that measure this compound's effect on a specific biological process or target, then screening compound libraries to find molecules that mimic or modulate this effect.

Drug Combination Studies and Synergy Quantification (Chou-Talalay Method)

Investigating this compound in combination with other drugs is important for identifying potential synergistic effects that could enhance therapeutic outcomes or reduce toxicity. The Chou-Talalay method is a widely accepted approach for quantifying drug synergy, additivism, or antagonism. nih.gov, biorxiv.org. This method is based on the median-effect equation and provides a quantitative definition using the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates additivism, and CI > 1 indicates antagonism. nih.gov.

The Chou-Talalay method has been applied in studies involving this compound-μ. A study investigating the combination of this compound-μ with platinum-based drugs (cisplatin and oxaliplatin) in prostate and colorectal cancer cells used the Chou-Talalay method to quantify synergy. mdpi.com. This research determined moderate synergistic and synergistic effects when co-treating PC-3 prostate cancer cells with this compound-μ and cisplatin (B142131). mdpi.com. Significant synergistic effects, including strong synergism, were observed when co-treating HT29 colorectal cancer cells with oxaliplatin (B1677828) and this compound-μ. mdpi.com. The study highlighted that determining a greater combined effect than each drug alone does not automatically indicate synergism, emphasizing the need for rigorous quantification methods like the Chou-Talalay method. mdpi.com.

Data from Drug Combination Studies (Chou-Talalay Method):

Cell LineThis compound CompoundPartner DrugObserved Effect (Synergy based on CI)Citation
PC-3 (Prostate Cancer)This compound-μCisplatinModerate synergistic and synergistic mdpi.com
HT29 (Colorectal Cancer)This compound-μOxaliplatinSignificant synergistic, strong synergism mdpi.com

Assessment of Bimolecular Interactions (e.g., Surface Plasmon Resonance)

Assessing bimolecular interactions, such as the binding kinetics between this compound and its target proteins, provides valuable insights into its mechanism of action. Surface Plasmon Resonance (SPR) is a powerful label-free technique used to study real-time binding events between molecules. nih.gov, researchgate.net. SPR can determine kinetic parameters like association and dissociation rates, as well as equilibrium dissociation constants (KD), which describe the strength of the interaction. nih.gov.

While direct SPR studies specifically detailing the binding of this compound compounds to their targets like p53 or HSP70 were not prominently featured in the provided search results, SPR is a standard technique applicable to such investigations. SPR has been widely used to study protein-protein interactions, protein-small molecule interactions, and drug-target binding kinetics in drug discovery and biomedical research. nih.gov, researchgate.net, researchgate.net. For example, SPR has been used to characterize the interaction between the tumor suppressor p53 and the ubiquitin ligase COP1, providing kinetic parameters and a KD value. nih.gov. The application of SPR in this compound research would involve immobilizing a target protein on an SPR sensor chip and then flowing solutions containing this compound over the chip to measure the binding response. This would allow for the quantitative characterization of the interaction kinetics and affinity. SPR can also be coupled with other techniques like mass spectrometry to provide additional information about the interacting molecules. researchgate.net.

In Vivo Experimental Model Design and Endpoint Evaluation (excluding human clinical measures)

In vivo experimental models, primarily using animals, are critical for evaluating the biological effects of this compound in a complex living system and assessing its potential therapeutic or protective effects. These studies help bridge the gap between in vitro findings and potential clinical applications, although human clinical measures are excluded from this section.

Various animal models have been utilized in this compound research to investigate its effects on different physiological and pathological conditions. Murine models, particularly mice, are commonly used. aacrjournals.org, apexbt.com, selleckchem.com. Early in vivo studies showed that a single intraperitoneal (i.p.) dose of this compound-α could protect mice from a lethal dose of whole-body irradiation. aacrjournals.org, apexbt.com. This compound-α completely rescued mice of certain strains from significant killing doses of gamma irradiation, and this protective effect was reported to be p53-dependent, as it did not protect p53-null mice from lethal irradiation. apexbt.com.

This compound-μ has also been tested in vivo. In a rodent model of hypoxic-ischemic brain damage, this compound-μ was shown to prevent cerebral neuronal death by inhibiting mitochondrial p53 accumulation. researchgate.net. Furthermore, this compound-μ has demonstrated the ability to prevent chemotherapy-induced peripheral neuropathy in mice treated with paclitaxel (B517696) and cisplatin, mitigating mechanical allodynia. researchgate.net. Electron microscopy analysis in these studies revealed that this compound-μ preserved mitochondrial integrity in peripheral sensory nerves of paclitaxel-treated mice. researchgate.net. In a xenograft mouse model, this compound-μ significantly enhanced the inhibition of TRAIL on tumor growth. selleckchem.com, selleckchem.com.

Endpoint evaluation in these in vivo studies varies depending on the research question and the model used. Common endpoints include:

Survival: Assessing the ability of this compound to protect against lethal insults, such as high-dose irradiation or chemotherapy-induced toxicity. aacrjournals.org, apexbt.com.

Behavioral Assessments: Evaluating neurological function or pain responses, such as mechanical allodynia in models of chemotherapy-induced peripheral neuropathy. researchgate.net.

Histological and Cellular Analysis: Examining tissue morphology, neuronal integrity, apoptosis markers, or protein localization in target organs or tissues. researchgate.net.

Tumor Growth Inhibition: Measuring the size or growth rate of tumors in xenograft models. selleckchem.com, selleckchem.com.

Molecular Endpoint Analysis: Assessing changes in protein levels (e.g., caspase-3, AKT, ERK1/2), gene expression, or specific molecular pathways in tissues. selleckchem.com, selleckchem.com.

It is important to note that while animal models provide valuable preclinical data, the translation of these findings to human clinical outcomes requires careful consideration. efpia.eu. Preclinical studies aim to assess functional outcomes like death or impairment, which align with primary outcomes in some human trials. europa.eu.

Data from In Vivo Experimental Models:

This compound CompoundAnimal ModelCondition/TreatmentKey Observed EffectEndpoint(s) EvaluatedCitation
This compound-αMice (Balb/c, C57BL6)Whole-body gamma irradiationProtection from lethal irradiation (p53-dependent).Survival aacrjournals.org, apexbt.com
This compound-μRodentHypoxic-ischemic brain damagePrevention of cerebral neuronal death.Neuronal viability/survival researchgate.net
This compound-μMicePaclitaxel/Cisplatin-induced neuropathyPrevention of mechanical allodynia and preservation of mitochondrial integrity.Mechanical allodynia (behavioral), Mitochondrial morphology (electron microscopy). researchgate.net
This compound-μXenograft mouseTumor growth (MiaPaca-2)Enhanced inhibition of tumor growth by TRAIL.Tumor size/growth rate selleckchem.com, selleckchem.com

Theoretical Implications and Future Trajectories of Pifithrin Research

Conceptual Frameworks for p53 Regulation Beyond Transcriptional Control

The traditional view of p53 primarily emphasizes its role as a transcription factor, regulating the expression of genes involved in cell cycle arrest, apoptosis, and senescence. ashpublications.orgaacrjournals.orgfrontiersin.org However, research with compounds like Pifithrin has significantly contributed to understanding p53's non-transcriptional functions. This compound-μ, for instance, directly inhibits the interaction of p53 with mitochondria, preventing the subsequent release of cytochrome c and activation of caspase-3, thereby mitigating apoptosis independently of transcriptional activity. nih.govoup.com This highlights a conceptual shift towards recognizing p53's direct involvement in cytoplasmic and mitochondrial processes. Studies have shown that a significant fraction of induced p53 can associate with mitochondria and bind to anti-apoptotic proteins like Bcl-2, suggesting this non-transcriptional pathway can be a major route for apoptosis induction in certain cell types. ashpublications.org this compound-α, while known for inhibiting p53-mediated transcription, has also shown effects that suggest complexities beyond this primary mechanism, sometimes even augmenting apoptosis induction by p53-elevating agents, potentially by blocking transcriptional targets that might otherwise impede the non-transcriptional pathway. ashpublications.org This underscores the need for refined conceptual frameworks that integrate both transcriptional and non-transcriptional roles of p53 and how small molecules like this compound differentially modulate these functions.

Understanding Polypharmacology and Off-Target Effects of Small Molecules

The study of small molecules like this compound has contributed to the broader understanding of polypharmacology – the ability of a single compound to interact with multiple targets – and the importance of identifying off-target effects in drug discovery. embopress.orgicr.ac.uknih.gov While this compound-α was initially characterized as a specific p53 inhibitor, subsequent studies have revealed p53-independent activities. researchgate.net For example, this compound-α has been shown to decrease intracellular reactive oxygen species levels through the activation of an aryl hydrocarbon receptor (AHR)-Nrf2 axis, independent of p53. researchgate.net this compound-μ, identified as an inhibitor of the heat shock protein 70 (HSP70) family, also influences cellular signaling pathways beyond its primary target, including significantly altering signaling through AMPK and Akt kinases and inducing stress granule formation. nih.govmdpi.commdpi.com These findings emphasize that the observed biological effects of this compound compounds are a result of their interactions with multiple cellular components. Understanding this polypharmacology is crucial for accurately interpreting experimental results, predicting potential side effects, and designing more selective or, in some cases, strategically polypharmacological agents. Computational approaches are increasingly being used to predict off-target interactions for small molecules, providing valuable insights into potential safety issues early in the development process. nih.gov

Developing More Specific this compound Analogs with Enhanced Stability and Selectivity

The recognition of this compound's polypharmacology and the inherent instability of some early forms, such as the rapid cyclization of this compound-α under physiological conditions, highlights the need for developing more specific and stable analogs. researchgate.netaacrjournals.org The chemical instability of this compound-α, converting to a less soluble derivative, can affect experimental reproducibility and limit its utility. researchgate.net Research into this compound-α oxygen analogue (PFT-α (O)) has shown improved stability and activity in cellular studies compared to this compound-α. nih.gov Future research trajectories involve rational design strategies to create this compound analogs with predictable stability, improved aqueous solubility, and enhanced selectivity for specific p53 functions (transcriptional vs. non-transcriptional) or other identified targets like HSP70. researchgate.net Modifying specific functional groups on the this compound structure can influence its potency and solubility. researchgate.net The development of such analogs is crucial for dissecting the precise roles of different p53 pathways and other cellular targets in various biological contexts and for potentially developing more effective therapeutic agents with reduced off-target effects.

Emerging Roles in Novel Cellular Pathways and Stress Responses

Beyond its well-established links to p53 and apoptosis, research is uncovering emerging roles for this compound compounds in modulating novel cellular pathways and stress responses. This compound-μ, as an HSP70 inhibitor, has been shown to induce stress granule formation, a key cellular response to various stresses. nih.govmdpi.com This process is dependent on eIF2α phosphorylation and is accompanied by changes in AMPK and Akt signaling. nih.govmdpi.com These findings suggest that this compound-μ influences the integrated stress response network. nih.gov Furthermore, this compound-μ has been implicated in modulating oxidative stress, neuroinflammation, autophagy, and mitophagy, particularly in the context of mitigating neuronal damage after traumatic brain injury. nih.gov this compound-α has also been observed to influence pathways related to apoptosis and necrosis, potentially by altering intracellular calcium signaling. aging-us.com The ongoing exploration of this compound's effects on diverse pathways, including those involved in proteostasis, inflammation, and metabolic signaling, is expanding our understanding of cellular stress responses and identifying potential new therapeutic applications.

Contribution to the Broader Field of Molecular Target Discovery and Validation

The research on this compound exemplifies its contribution to the broader field of molecular target discovery and validation. Initially used as a tool to study p53 function, investigations into this compound's mechanisms of action have led to the identification and validation of other molecular targets, such as HSP70 for this compound-μ. mdpi.com The observed biological effects of this compound compounds in various cellular and disease models provide starting points for identifying the underlying molecular targets responsible for these effects. This aligns with phenotype-based drug discovery (PBDD) approaches, where compounds are identified based on their effects on cellular or organismal phenotypes, and the molecular targets are subsequently elucidated. tandfonline.com this compound's utility in dissecting p53-dependent and independent pathways has also contributed to validating p53 and its interacting proteins as therapeutic targets in various diseases, including cancer and neurodegenerative disorders. oup.comgithub.com The challenges and successes in understanding this compound's complex interactions provide valuable lessons for the discovery and validation of other small molecule modulators and their targets.

Integration into New Research Paradigms and Methodological Advancements

Research involving this compound is increasingly being integrated into new research paradigms and benefiting from methodological advancements. The use of this compound in conjunction with techniques like high-throughput screening, quantitative Western blotting, confocal microscopy, and quantitative image analysis has provided detailed insights into its cellular effects. embopress.orgnih.gov Furthermore, studies employing genetic approaches, such as shRNA knockdown of p53, alongside this compound treatment have been crucial for distinguishing p53-dependent and independent effects. aging-us.com The application of this compound in complex systems like primary cell cultures and animal models of traumatic brain injury and chemotherapy-induced neuropathy demonstrates its utility in preclinical research. nih.govaacrjournals.org Future research on this compound and its analogs will likely leverage advanced methodologies in chemical biology, structural biology, and systems biology to gain a more comprehensive understanding of their interactions with cellular networks. This includes using computational modeling to predict off-target effects and polypharmacology, and integrating data from various "-omics" technologies to map the impact of this compound on the proteome, transcriptome, and metabolome. embopress.orgnih.gov The study of this compound within the framework of different research paradigms, such as those that integrate quantitative and qualitative approaches or focus on understanding complex biological systems, will continue to drive progress in the field. paperpal.comtaylorfrancis.comnova.edu

Q & A

Q. What experimental protocols are recommended for validating p53 inhibition by Pifithrin-α in vitro?

this compound-α is widely used to inhibit p53-dependent transcriptional activity. To validate its efficacy:

  • Dose Optimization : Perform dose-response assays (typically 10–30 µM for 12–24 hours in cell cultures) .
  • Controls : Include untreated cells and positive controls (e.g., cells exposed to DNA damage inducers like etoposide).
  • Validation Methods :
  • Western Blotting : Measure p53 protein levels and downstream targets (e.g., PUMA, Bax) to confirm inhibition .
  • qPCR : Assess transcriptional suppression of p53-responsive genes (e.g., CDKN1A/p21) .
    • Reproducibility : Replicate experiments across ≥3 biological replicates and report inter-assay variability .

Q. How do researchers ensure specificity of this compound-α in mechanistic studies?

  • Off-Target Assessment : Use orthogonal methods (e.g., siRNA-mediated p53 knockdown) to confirm observed effects are p53-dependent .
  • Secondary Assays : Monitor unrelated pathways (e.g., NF-κB activation) to rule out nonspecific effects .
  • Chemical Controls : Compare results with structurally unrelated p53 inhibitors (e.g., PFT-μ) .

Advanced Research Questions

Q. How can contradictory findings on this compound-α’s role in apoptosis be resolved?

Some studies report this compound-α fails to block apoptosis in specific contexts (e.g., TRAIL/resveratrol co-treatment) . To address contradictions:

  • Model Specificity : Evaluate cell type differences (e.g., A549 vs. primary cells) and p53 mutation status .
  • Pathway Redundancy : Investigate alternative apoptotic pathways (e.g., caspase-8 activation independent of p53) .
  • Temporal Analysis : Vary treatment durations to capture dynamic p53-independent effects .
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., serum concentration, cell density) .

Q. What methodologies are recommended for assessing off-target effects of this compound-α?

  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes beyond p53 targets .
  • Chemical Proteomics : Employ affinity pulldowns to map this compound-α’s interaction partners .
  • Phenotypic Screens : Test this compound-α in p53-null cell lines to isolate p53-independent phenotypes .

Q. How to design experiments investigating this compound-α’s synergistic effects with other compounds?

  • Dose Matrix : Use factorial designs to test combinatorial doses (e.g., PFTα + chemotherapeutics) and calculate synergy scores (e.g., Chou-Talalay method) .
  • Mechanistic Triangulation : Combine pharmacologic inhibition (PFTα) with genetic tools (p53 knockout) to confirm synergy .
  • Kinetic Studies : Monitor real-time apoptosis (e.g., Annexin V/PI staining) to resolve temporal interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.